molecular formula C16H21N3O3S B2467289 (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865174-14-7

(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No.: B2467289
CAS No.: 865174-14-7
M. Wt: 335.42
InChI Key: DTBIPVJVZHDVDW-VLGSPTGOSA-N
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Description

(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzo[d]thiazole core with an acetamido and ethoxyethyl substituent, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the benzo[d]thiazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Ethoxyethyl Group: The ethoxyethyl group can be attached via an alkylation reaction using ethyl bromoacetate or a similar reagent.

    Formation of the Ylidene Propionamide: The final step involves the condensation of the intermediate with propionamide under basic conditions to form the (Z)-ylidene isomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are typically employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Nitro, halo, or sulfonyl derivatives

Scientific Research Applications

Chemistry

    Synthesis of Novel Derivatives:

Biology

    Biological Activity Studies: Researchers study the biological activities of this compound, including its antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole: The parent compound with a simpler structure.

    6-Acetamidobenzo[d]thiazole: Lacks the ethoxyethyl and ylidene propionamide groups.

    2-Ethoxyethylbenzo[d]thiazole: Lacks the acetamido and ylidene propionamide groups.

Uniqueness

The uniqueness of (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-4-15(21)18-16-19(8-9-22-5-2)13-7-6-12(17-11(3)20)10-14(13)23-16/h6-7,10H,4-5,8-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBIPVJVZHDVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)NC(=O)C)CCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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